molecular formula C16H24N2O3 B3054595 (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate CAS No. 61274-16-6

(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate

Cat. No.: B3054595
CAS No.: 61274-16-6
M. Wt: 292.37
InChI Key: QPBXZWQERAUACZ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate (CAS 122021-01-6) is a chiral carbamate derivative with the molecular formula C₁₆H₂₄N₂O₃ and a molecular weight of 292.37 g/mol . It features an isopropylamino group attached to a methyl-substituted oxobutan-2-yl backbone, protected by a benzyl carbamate moiety. This compound is utilized in peptide synthesis and medicinal chemistry as a building block, particularly for introducing stereochemical complexity. Its synonyms include N-Isopropyl-L-Z-Valinamide and BS-29208, and it is characterized by high purity and stability under standard storage conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(2S)-3-methyl-1-oxo-1-(propan-2-ylamino)butan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-11(2)14(15(19)17-12(3)4)18-16(20)21-10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,17,19)(H,18,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBXZWQERAUACZ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743964
Record name Benzyl {(2S)-3-methyl-1-oxo-1-[(propan-2-yl)amino]butan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61274-16-6
Record name Benzyl {(2S)-3-methyl-1-oxo-1-[(propan-2-yl)amino]butan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate typically involves the reaction of an appropriate amine with a benzyl chloroformate or a similar carbamoylating agent. One common method is the reaction of (S)-1-(isopropylamino)-3-methyl-1-oxobutan-2-ol with benzyl chloroformate in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired carbamate product after purification .

Industrial Production Methods

Industrial production of carbamates, including this compound, often involves continuous flow processes that utilize carbon dioxide and amines. These methods are environmentally friendly and efficient, reducing reaction times and minimizing waste. The use of catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or alcohols from the carbamate.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or isopropylamino groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve mild temperatures and organic solvents .

Major Products

Major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction often involves hydrogen bonding and π–π interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound’s analogs differ primarily in the substituents on the amino group (isopropyl vs. benzyl, dimethoxyethyl, etc.) or additional functional groups (e.g., pyrrolidinone rings). These modifications influence physical properties, synthetic accessibility, and biological activity. Below is a detailed analysis:

Table 1: Comparative Analysis of Key Compounds
Compound (CAS) Molecular Formula Substituent Molecular Weight (g/mol) Key Properties Synthesis/Biological Notes
Target Compound (122021-01-6) C₁₆H₂₄N₂O₃ Isopropylamino 292.37 High purity, chiral center at S-configuration Used in peptide synthesis; no explicit biological targets reported
(S)-Benzyl (1-(benzylamino)-3-methyl-1-oxobutan-2-yl)carbamate (20998-83-8) C₂₀H₂₄N₂O₃ Benzylamino 340.42 Increased lipophilicity (benzyl group) Higher molecular weight may reduce solubility; no activity data available
(R)-Benzyl (1-((2,2-dimethoxyethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate (1456693-00-7) C₁₇H₂₆N₂O₅ 2,2-Dimethoxyethylamino 338.40 LogP = 2.61; higher polarity due to ether groups Enhanced hydrophilicity may improve aqueous solubility; boiling point = 524.6°C
MPI13 Not provided Cyclopropyl + pyrrolidinone Not provided Complex heterocyclic structure 50% synthesis yield; potential protease inhibition due to pyrrolidinone motif
Neutrophil Elastase Inhibitor (CAS N/A) C₃₀H₄₀N₄O₆ Ethoxypyridinyl + pyrrolidinyl 552.66 Structural similarity score = 0.66 to target compound Targets neutrophil elastase; extended structure enhances enzyme binding

Impact of Substituents on Properties

  • Polarity: The dimethoxyethylamino analog (CAS 1456693-00-7) introduces two ether groups, lowering logP (2.61 vs. estimated ~3.0 for the target compound) and improving solubility .
  • Stereochemical Complexity: MPI13 incorporates a cyclopropyl group and a pyrrolidinone ring, which may confer conformational rigidity and protease resistance, critical for antiviral or enzyme-inhibiting applications .
  • Biological Targeting : The neutrophil elastase inhibitor () demonstrates how elongating the backbone and adding pyridine/pyrrolidine moieties can shift activity toward specific enzymatic targets .

Biological Activity

(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate is a chiral carbamate compound with significant potential in medicinal chemistry and biological applications. Its structure comprises a benzyl group, an isopropylamino group, and a carbamate moiety, which contribute to its unique properties and reactivity. This compound has been the subject of various studies aimed at elucidating its biological activity, mechanisms of action, and therapeutic potential.

PropertyValue
CAS Number61274-16-6
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Density1.068 g/cm³ (predicted)
pKa11.13 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction often involves hydrogen bonding and π–π interactions with aromatic residues in target proteins .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. For instance, studies have explored its potential as an inhibitor for specific cytochrome P450 enzymes, which play crucial roles in drug metabolism .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating infections .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against several pathogens. Results indicated that at concentrations of 0.88 μg mm^-2, the compound demonstrated significant inhibition zones compared to control antibiotics like cefotaxime and piperacillin .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of CYP11B2 by this compound. The study found that it exhibited a competitive inhibition pattern with an IC50 value comparable to known inhibitors, indicating its potential use in managing conditions related to aldosterone overactivity .

Research Applications

This compound has diverse applications across various fields:

Medicinal Chemistry : It is explored as a potential prodrug or active pharmaceutical ingredient due to its ability to modulate enzyme activity.

Organic Synthesis : The compound serves as a valuable building block in organic synthesis and can be utilized as a protecting group for amines in peptide synthesis.

Industrial Applications : It finds utility in the production of agrochemicals, including pesticides and herbicides .

Q & A

Q. What synthetic routes are recommended for preparing (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is often employed:
  • Step 1 : Use lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours to reduce intermediates, as demonstrated in analogous carbamate syntheses .
  • Step 2 : Activate the intermediate with sulfur trioxide-pyridine complex and N-ethyl-N,N-diisopropylamine in dichloromethane (DCM)/dimethyl sulfoxide (DMSO) at 0°C for 30 minutes to achieve carbamate formation .
    Optimization Tips : Monitor reaction progress via TLC or HPLC, and adjust stoichiometry of the sulfonating agent (e.g., SO₃-pyridine) to suppress side reactions.

Q. How can the stereochemical purity of this compound be validated?

  • Methodological Answer :
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® IA) with a hexane/isopropanol mobile phase to resolve enantiomers.
  • Optical Rotation : Compare experimental [α]D values with literature data (e.g., from PubChem or synthetic protocols for structurally similar carbamates) .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable, as demonstrated for related carbamates in peptidomimetic studies .

Q. What are the stability profiles of this compound under various storage conditions?

  • Methodological Answer :
  • Short-term Stability : Store at -20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis. Avoid exposure to moisture, as carbamate bonds are prone to hydrolysis under acidic/basic conditions .
  • Long-term Stability : Conduct accelerated degradation studies at 40°C/75% relative humidity for 6 months, analyzing purity via HPLC. For analogs, stability ≥5 years has been reported under inert atmospheres .

Advanced Research Questions

Q. How can computational methods predict the reactivity or physicochemical properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the carbamate group to assess hydrolysis susceptibility.
  • Molecular Dynamics (MD) : Simulate solvation behavior in polar solvents (e.g., water, DMSO) to guide solubility optimization .
  • LogP Prediction : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients, critical for pharmacokinetic studies. Experimental LogP for analogs ranges from 2.61–3.2 .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer :
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites. For example, benzyl carbamates often undergo hepatic CYP450-mediated oxidation .
  • Protein Binding Assays : Measure plasma protein binding (e.g., via equilibrium dialysis) to explain discrepancies in bioavailability .
  • Dose-Response Refinement : Adjust dosing intervals based on half-life data (e.g., analogs show t₁/₂ ~4–6 hours in rodent models) .

Q. How can the compound’s role as a protease inhibitor be mechanistically validated?

  • Methodological Answer :
  • Enzyme Kinetics : Perform Michaelis-Menten assays with target proteases (e.g., NS5A for HCV studies) to determine IC₅₀ and inhibition type (competitive/uncompetitive) .
  • Structural Analysis : Co-crystallize the compound with the enzyme active site, as done for similar peptidomimetics targeting viral replication .
  • Mutagenesis Studies : Introduce point mutations (e.g., Ser→Ala in catalytic triads) to confirm binding specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.